Ancistrotanzanine C
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
692755-31-0 |
|---|---|
Molecular Formula |
C25H29NO4 |
Molecular Weight |
407.5 g/mol |
IUPAC Name |
(1R,3S)-7-(1-hydroxy-8-methoxy-3-methylnaphthalen-2-yl)-8-methoxy-1,2,3-trimethyl-3,4-dihydro-1H-isoquinolin-6-ol |
InChI |
InChI=1S/C25H29NO4/c1-13-10-16-8-7-9-19(29-5)22(16)24(28)20(13)23-18(27)12-17-11-14(2)26(4)15(3)21(17)25(23)30-6/h7-10,12,14-15,27-28H,11H2,1-6H3/t14-,15+/m0/s1 |
InChI Key |
UKOYLRKCEGOLOJ-LSDHHAIUSA-N |
SMILES |
CC1CC2=CC(=C(C(=C2C(N1C)C)OC)C3=C(C4=C(C=CC=C4OC)C=C3C)O)O |
Isomeric SMILES |
C[C@H]1CC2=CC(=C(C(=C2[C@H](N1C)C)OC)C3=C(C4=C(C=CC=C4OC)C=C3C)O)O |
Canonical SMILES |
CC1CC2=CC(=C(C(=C2C(N1C)C)OC)C3=C(C4=C(C=CC=C4OC)C=C3C)O)O |
Synonyms |
ancistrotanzanine C |
Origin of Product |
United States |
Natural Occurrence and Isolation Methodologies for Ancistrotanzanine C
Botanical Sources of Ancistrotanzanine C
This compound is a naturally occurring compound isolated from the East African liana Ancistrocladus tanzaniensis. nih.govresearchgate.net This plant species, which was only recently described botanically, has proven to be a rich source of novel naphthylisoquinoline alkaloids. acs.orgacs.org this compound was discovered during phytochemical investigations of this highland liana, alongside several other new and known alkaloids. nih.govacs.org It is specifically a 7,3'-coupled naphthylisoquinoline alkaloid, a structural characteristic that defines its chemical properties and classification within this large family of compounds. nih.gov
The genus Ancistrocladus is the exclusive source of naphthylisoquinoline alkaloids, which are acetogenic in origin rather than being derived from aromatic amino acids. researchgate.net The chemical profile of Ancistrocladus tanzaniensis shows a strong chemotaxonomic relationship with other East African and Southeast Asian species. acs.org
Ancistrocladus tanzaniensis produces a diverse array of these compounds, including other 7,3'-coupled alkaloids like ancistrocladidine (B1201045) and ancistrotectorine (B1206472). nih.govacs.org It also produces alkaloids with different linkage types, such as the 5,3'-coupled ancistrotanzanine A and the 5,8'-coupled ancistrotanzanine B. researchgate.netnih.gov
Other species within the genus exhibit unique alkaloid profiles:
Ancistrocladus heyneanus , found in India, is known to produce alkaloids such as Youndamine A and Ancistrocline. journalspub.com
Ancistrocladus korupensis is a source of complex dimeric alkaloids like michellamines A and B, as well as monomeric korupensamines. nih.gov
Ancistrocladus tectorius has been found to contain several 5,1'-linked naphthyldihydroisoquinoline alkaloids. nih.gov
A Congolese Ancistrocladus species yields 5,8'-coupled alkaloids, including 5'-O-demethylhamatine and 5-epi-4'-O-demethylancistrobertsonine C. researchgate.net
The structural diversity within the genus is significant, with Central and West African species often producing "Dioncophyllaceae-type" alkaloids, which differ in their stereochemistry from the "Ancistrocladaceae-type" alkaloids, like this compound, found in East African and Asian species. acs.org
Table 1: Selected Alkaloids from Ancistrocladus tanzaniensis
| Alkaloid Name | Coupling Type | Reference |
|---|---|---|
| This compound | 7,3' | nih.gov |
| Ancistrocladidine | 7,3' | nih.govacs.org |
| Ancistrotectorine | 7,3' | nih.govacs.org |
| Ancistrotanzanine A | 5,3' | researchgate.netnih.gov |
| Ancistrotanzanine B | 5,8' | researchgate.netnih.gov |
| O-methylancistrocladinine | 5,1' | nih.govacs.org |
| O,N-dimethylancistrocladine | 5,1' | nih.govacs.org |
Chromatographic Techniques for this compound Isolation
The isolation of pure this compound from a crude plant extract is a multi-step process that relies on various chromatographic methods to separate it from a complex mixture of related alkaloids and other metabolites. nih.gov
Following initial extraction, the crude alkaloid mixture is typically subjected to column chromatography for preliminary separation. This technique separates compounds based on their differential adsorption to a stationary phase, commonly silica (B1680970) gel. researchgate.net The interactions between the alkaloids and the silica gel, influenced by factors such as the presence of phenolic groups, allow for the separation of the mixture into different fractions. researchgate.net
A more advanced method, centrifugal partition chromatography (CPC), has also been effectively used for the preparative separation of Ancistrocladus alkaloids. nih.gov This is a form of liquid-liquid chromatography that can handle larger amounts of crude extract and achieve efficient separation of complex alkaloid mixtures. nih.gov
High-Performance Liquid Chromatography (HPLC) is a crucial final step for the purification of this compound. nih.gov Fractions obtained from column chromatography are further purified using HPLC to isolate individual compounds with a high degree of purity. journalspub.com This refined process, often combining an initial partitioning step followed by column chromatography and then HPLC, is essential for obtaining pure samples suitable for structural elucidation and biological testing. nih.gov
Extraction Methods from Plant Material
The initial step in isolating this compound involves extracting the raw alkaloids from the plant material of Ancistrocladus tanzaniensis. The general procedure for Ancistrocladus species begins with the collection and drying of plant parts, such as leaves, stems, or roots, which are then ground into a fine powder. ijfmr.comrjpbcs.com
An organic solvent is used to extract the alkaloids from the powdered material. Dichloromethane has been effectively used for extracting naphthylisoquinoline compounds from the leaves of Ancistrocladus heyneanus. journalspub.comijfmr.com Other methods may involve using methanol (B129727), sometimes in the presence of ammonia, or aqueous acidic solutions to facilitate the extraction of the basic alkaloid compounds. rjpbcs.com After extraction, the solvent is evaporated to yield a concentrated crude extract containing a mixture of alkaloids, which then undergoes chromatographic separation. journalspub.com
Table 2: List of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Ancistrocladidine |
| Ancistrotectorine |
| O-methylancistrocladinine |
| O,N-dimethylancistrocladine |
| Ancistrotanzanine A |
| Ancistrotanzanine B |
| Ancistrocline |
| Youndamine A |
| Michellamine A |
| Michellamine B |
| Korupensamine |
| 5'-O-demethylhamatine |
Structural Elucidation and Stereochemical Analysis of Ancistrotanzanine C
Spectroscopic Characterization of Ancistrotanzanine C
The structural framework of this compound was pieced together using a suite of spectroscopic techniques, each providing unique and complementary information. These methods included Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. pjps.pkbohrium.com
NMR spectroscopy was a cornerstone in the structural determination of this compound, allowing for the detailed mapping of its carbon-hydrogen framework. pjps.pkresearchgate.net A full suite of NMR experiments, including ¹H NMR, ¹³C NMR, and various two-dimensional techniques, were utilized to assemble the molecular puzzle. pjps.pkresearchgate.net
The ¹H NMR spectrum of a compound provides information about the chemical environment and connectivity of hydrogen atoms. For this compound, analysis of the proton spectrum would have revealed key features such as the number of different types of protons, their chemical shifts (indicating their electronic environment), signal splitting patterns (indicating neighboring protons), and integration values (representing the number of protons for each signal).
Specific ¹H NMR data for this compound, such as chemical shifts (δ) and coupling constants (J), are contained within the primary research publication but are not publicly available in detail without a subscription.
The ¹³C NMR spectrum provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound would produce a distinct signal, indicating the total number of carbon atoms and their chemical environments (e.g., aromatic, aliphatic, carbonyl).
Detailed ¹³C NMR chemical shift data for this compound are available in the primary scientific literature but are not accessible in public databases.
Interactive Data Table: Representative ¹³C NMR Chemical Shift Ranges
This table illustrates typical chemical shift ranges for the types of carbon atoms present in a molecule like this compound.
| Carbon Type | Chemical Shift Range (ppm) |
| Alkyl C | 10 - 50 |
| C-O (Alkyl) | 50 - 90 |
| Aromatic C | 100 - 150 |
| C=O (Ketone/Aldehyde) | 190 - 220 |
Note: This table provides general ranges and does not represent the actual experimental data for this compound.
To establish the precise connectivity of atoms and the stereochemistry of this compound, a series of two-dimensional NMR experiments were conducted. pjps.pkresearchgate.net
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. It was essential for tracing out the spin systems within the isoquinoline (B145761) and naphthalene (B1677914) moieties.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of which proton is attached to which carbon.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. It was critical for connecting the different structural fragments of this compound, including establishing the linkage between the naphthalene and isoquinoline units.
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close to each other in space, regardless of whether they are bonded. It was instrumental in determining the relative stereochemistry and the conformation of the molecule around the stereogenic centers and the biaryl axis. pjps.pkbohrium.com
High-Resolution Electron Impact Mass Spectrometry (HREIMS) was used to determine the exact molecular mass of this compound. pjps.pkbohrium.com This technique provides a highly accurate mass measurement, which allows for the calculation of the unique molecular formula.
The specific high-resolution mass-to-charge ratio (m/z) value for this compound, which confirms its elemental composition, is reported in the primary scientific literature but is not publicly available.
Infrared (IR) spectroscopy was employed to identify the functional groups present in the this compound molecule. The IR spectrum shows absorption bands corresponding to the vibrational frequencies of specific bonds. For this compound, this analysis confirmed the presence of key functional groups.
While the primary literature confirms the use of IR spectroscopy, the specific absorption band frequencies (in cm⁻¹) are not detailed in publicly accessible sources.
Interactive Data Table: Characteristic IR Absorption Bands
This table shows the general regions where the functional groups found in this compound are expected to absorb in an IR spectrum.
| Functional Group | Absorption Range (cm⁻¹) | Description |
| O-H (hydroxyl) | 3200 - 3600 | Broad |
| N-H (amine) | 3300 - 3500 | Medium |
| C-H (aromatic) | 3000 - 3100 | Medium |
| C-H (aliphatic) | 2850 - 3000 | Strong |
| C=C (aromatic) | 1400 - 1600 | Medium to weak |
| C-O (ether/alcohol) | 1050 - 1300 | Strong |
Note: This table provides general ranges and does not represent the actual experimental data for this compound.
Chiroptical Methods for Absolute Configuration Assignment (e.g., Electronic Circular Dichroism - ECD)
Chiroptical techniques are indispensable for determining the absolute configuration of chiral molecules like this compound, which possesses stereogenic centers and a sterically hindered biaryl axis leading to atropisomerism. Electronic Circular Dichroism (ECD) spectroscopy, which measures the differential absorption of left and right circularly polarized light, is particularly powerful in this regard. researchgate.net
The absolute configuration at the stereocenter C-3 of this compound was established as S. This assignment is consistent for all alkaloids isolated from Ancistrocladus tanzaniensis, which are classified as the "Ancistrocladaceae type". acs.orgdntb.gov.uauni-wuerzburg.de This classification is defined by the S-configuration at C-3 and the presence of an oxygen function at the C-6 position of the isoquinoline core. acs.orguni-wuerzburg.de
The absolute axial configuration of the biaryl axis in naphthylisoquinoline alkaloids is determined by analyzing their ECD spectra. These experimental spectra are typically compared with those of related compounds with known configurations or with quantum-chemically calculated spectra. nih.govnih.gov For instance, in the structural elucidation of related compounds like ancistrotectorine (B1206472), which was isolated alongside this compound, the comparison of experimental and calculated CD spectra was crucial for confirming its absolute stereostructure. nih.gov Similarly, the absolute axial configuration of dioncophyllidine E, another 7,3'-coupled alkaloid, was established by comparing its online-recorded ECD spectrum with that of the configurationally stable ancistrocladidine (B1201045). nih.gov This comparative approach allows for the unambiguous assignment of the atropisomeric configuration (P or M) of the molecule.
Chemical Derivatization and Degradation Studies for Structural Confirmation
Chemical degradation is a classical and definitive method for the elucidation of absolute configurations of complex natural products. For naphthylisoquinoline alkaloids, oxidative degradation has proven to be a reliable technique to determine the configuration of stereogenic centers within the isoquinoline unit. nih.govunilag.edu.ng
While specific degradation data for this compound itself is not detailed in readily available literature, the methodology applied to its co-isolated and structurally related alkaloids provides a clear precedent. The absolute configuration at C-3 for alkaloids like ancistrotectorine and others from the Ancistrocladus genus was unequivocally established through ruthenium-mediated oxidative degradation. nih.govnih.govunilag.edu.ng This procedure cleaves the tetrahydroisoquinoline ring system to yield amino acid derivatives. The resulting amino acid, in this case, would be a derivative of 3-aminobutyric acid, whose absolute configuration can then be determined through further analysis, such as gas chromatography of its Mosher-type derivative. unilag.edu.ng The identification of the specific enantiomer of the resulting amino acid directly confirms the absolute configuration of the corresponding stereocenter in the parent alkaloid. nih.govunilag.edu.ng This chemical proof, in conjunction with spectroscopic and chiroptical data, provides a solid foundation for the complete structural assignment of this compound.
Comparative Structural Analysis with Related Naphthylisoquinoline Alkaloids
This compound belongs to a diverse family of naphthylisoquinoline alkaloids. Its structure can be better understood when compared with related compounds, particularly those isolated from the same plant, Ancistrocladus tanzaniensis. The plant is a rich source of these alkaloids, producing not only 7,3'-coupled compounds but also numerous 5,1'- and 5,8'-coupled variants. uni-wuerzburg.de
This compound was isolated along with the known 7,3'-coupled alkaloids ancistrocladidine and ancistrotectorine. acs.orgdntb.gov.uanih.gov All three share the same coupling mode and the characteristic S-configuration at C-3 and oxygenation at C-6, marking them as Ancistrocladaceae-type alkaloids. acs.orgdntb.gov.ua The primary structural differences between these compounds lie in their substitution patterns on both the naphthalene and isoquinoline rings. For example, a loss of activity was noted upon the demethylation of the C-6 position, as seen in the comparison between ancistrotectorine and this compound, highlighting the structural nuances that influence biological function. uga.edu
The table below provides a comparative overview of this compound and its closely related, co-isolated alkaloids.
| Compound Name | Coupling Type | Stereochemistry (C-3) | Key Substitution Features | Reference |
| This compound | 7,3' | S | Demethylated at C-6 compared to ancistrotectorine. | acs.orguga.edu |
| Ancistrocladidine | 7,3' | S | A well-characterized alkaloid from the same coupling group. | acs.orgdntb.gov.ua |
| Ancistrotectorine | 7,3' | S | Oxygenated at C-6. | acs.orgdntb.gov.ua |
| O-Methylancistrocladinine | 5,1' | S | Different coupling type (5,1'). | acs.orgdntb.gov.ua |
| O,N-Dimethylancistrocladine | 5,1' | S | Different coupling type (5,1'); N-methylated. | acs.orgdntb.gov.ua |
Biosynthetic Pathways of Ancistrotanzanine C
Precursor Incorporation Studies for Naphthylisoquinoline Alkaloids
The foundation of our understanding of Ancistrotanzanine C's biosynthesis comes from precursor incorporation studies on related naphthylisoquinoline alkaloids. These experiments, utilizing isotopically labeled compounds, have been instrumental in tracing the metabolic origin of the carbon skeleton.
Early research established that the two molecular halves of naphthylisoquinoline alkaloids originate from acetate (B1210297) units. acs.org Feeding studies with ¹³C-labeled acetate in Ancistrocladus plant species demonstrated that both the naphthalene (B1677914) and the isoquinoline (B145761) portions are assembled via the polyketide pathway. acs.org This pathway involves the sequential condensation of small carboxylic acid units, similar to fatty acid biosynthesis. wikipedia.org
More advanced studies have utilized specifically labeled precursors to elucidate the formation of the isoquinoline unit. In one key study, a ¹³C₂-labeled isoquinoline precursor was synthesized and fed to plant cultures. uni-wuerzburg.deresearchgate.net Its successful incorporation into the final naphthylisoquinoline alkaloid products confirmed the pathway and provided strong evidence for the specific intermediates involved. These experiments have shown that the naphthalene and isoquinoline rings are biosynthesized independently from two distinct polyketide chains before being joined together. acs.org
| Precursor Administered | Organism/System | Observation | Implication |
| [¹³C₂]-Acetate | Ancistrocladus species | Incorporation of ¹³C label into both naphthalene and isoquinoline rings. | Both moieties are derived from the polyketide pathway. |
| Advanced ¹³C₂-Labeled Isoquinoline | Ancistrocladus species | Successful and specific incorporation into naphthylisoquinoline alkaloids. | Confirms the role of discrete isoquinoline intermediates in the biosynthetic pathway. uni-wuerzburg.deresearchgate.net |
This table summarizes key findings from precursor incorporation studies on naphthylisoquinoline alkaloids, which are foundational to understanding the biosynthesis of this compound.
Proposed Polyketide-Derived Biosynthetic Route
The biosynthesis of this compound is proposed to begin with the assembly of two separate linear polyketide chains by the action of polyketide synthases (PKSs). wikipedia.orgresearchgate.net Each chain is believed to be derived from the head-to-tail condensation of multiple acetate units, likely in the form of their coenzyme A (CoA) derivatives such as acetyl-CoA and malonyl-CoA. mdpi.comresearchgate.net
Formation of the Naphthalene and Isoquinoline Moieties:
Chain Assembly: Two separate polyketide chains are synthesized by PKS enzymes. It is hypothesized that one chain is a tetraketide and the other a pentaketide.
Cyclization and Aromatization: These flexible polyketide chains undergo a series of intramolecular condensation reactions (aldol-type reactions) and subsequent dehydration/enolization steps to form the aromatic ring systems. One chain folds to form the substituted naphthalene ring, while the other forms the tetrahydroisoquinoline core. The nitrogen atom in the isoquinoline ring is proposed to be introduced from an amino acid source, which is incorporated during the cyclization process.
Phenol-Oxidative Coupling: The crucial step in the biosynthesis is the regio- and stereoselective coupling of the separately formed naphthalene and isoquinoline moieties. acs.org This is achieved through a phenol-oxidative C-C bond formation. For this compound, this coupling occurs between the C-7 of the isoquinoline unit and the C-3' of the naphthalene unit. acs.orgnih.gov This coupling is enzyme-catalyzed, ensuring the high stereoselectivity observed in the natural product, including the specific atropisomeric configuration of the biaryl axis.
The final tailoring steps, such as O-demethylation, would then convert intermediates like ancistrotectorine (B1206472) into this compound, which is its 6-O-demethyl analogue. acs.org
Enzymatic Steps and Catalytic Mechanisms in Biosynthesis
While the specific enzymes from Ancistrocladus tanzaniensis responsible for this compound biosynthesis have not been fully isolated and characterized, their functions can be inferred from the proposed pathway and knowledge of related biosynthetic systems.
Polyketide Synthases (PKSs): The initial chain-building steps are catalyzed by PKSs. These are large, multifunctional enzymes that select the starter (e.g., acetyl-CoA) and extender (e.g., malonyl-CoA) units and catalyze their iterative decarboxylative condensation to form the polyketide chain. mdpi.comnih.gov Plant PKSs, often Type III PKSs, are known to produce a wide variety of aromatic scaffolds from acyl-CoA precursors. nih.gov
Cyclases: Following chain synthesis, specific cyclase enzymes are believed to control the regiochemistry of the intramolecular cyclizations, ensuring the correct folding of the polyketide chains to form the respective naphthalene and isoquinoline ring systems.
Oxidoreductases (e.g., Cytochrome P450 monooxygenases or Laccases): The key biaryl coupling reaction is thought to be catalyzed by an oxidoreductase. These enzymes, likely utilizing a metal cofactor, generate radical species on the phenolic precursor molecules (the naphthalene and isoquinoline units). This allows for the controlled, stereoselective coupling of the two moieties to form the C-C bond at the biaryl axis. acs.org
Tailoring Enzymes: After the core structure is assembled, other enzymes perform final modifications. In the case of this compound, an O-demethylase would be required to remove the methyl group from the C-6 oxygen of a precursor like ancistrotectorine. acs.org
Chemoenzymatic Synthesis Approaches Inspired by Biosynthesis
The complexity and stereochemical challenges of synthesizing naphthylisoquinoline alkaloids make purely chemical total synthesis a formidable task. Inspired by the efficiency and selectivity of nature's biosynthetic machinery, chemoenzymatic approaches offer a promising alternative. beilstein-journals.org Such strategies combine the flexibility of chemical synthesis with the high selectivity of enzymatic transformations.
A hypothetical chemoenzymatic synthesis for this compound or its analogues could involve the following steps:
Chemical Synthesis of Precursors: The naphthalene and tetrahydroisoquinoline moieties would be prepared separately using established organic synthesis methods. This allows for the creation of diverse analogues by modifying the structures of these precursors.
Enzymatic Biaryl Coupling: The key step would involve using an isolated oxidoreductase (such as a laccase or a specific cytochrome P450 enzyme) to catalyze the stereoselective phenol-oxidative coupling of the two synthetic precursors. This biomimetic approach would aim to replicate the natural bond formation, controlling the challenging axial chirality.
Enzymatic Tailoring: In other potential strategies, enzymes could be used for other selective transformations. For instance, a reductase could be used for the asymmetric reduction of a ketone on a synthetic intermediate, establishing a key stereocenter in a manner similar to chemoenzymatic syntheses of other natural products like nodulones. rsc.orgchemrxiv.org Similarly, specific hydrolases or transferases could be used for late-stage functional group manipulations. nih.gov
While a full chemoenzymatic synthesis of this compound has not been reported, the principles have been successfully applied to other complex natural products, demonstrating the power of this approach to overcome synthetic hurdles and generate valuable molecules. beilstein-journals.org
Investigation of Biological Activities of Ancistrotanzanine C in Vitro
In vitro Antiparasitic Activities
Ancistrotanzanine C has been evaluated for its activity against several protozoan parasites responsible for significant human diseases.
Antimalarial Activity against Plasmodium falciparum (in vitro)
While research into the broader class of naphthylisoquinoline alkaloids has shown promising antimalarial activity, specific data on the in vitro efficacy of this compound against Plasmodium falciparum, the parasite responsible for malaria tropica, is limited in the provided search results. Some studies allude to the general antimalarial properties of this class of compounds. researchgate.netdergipark.org.trnih.govnih.govscielo.brresearchgate.net
Antileishmanial Activity against Leishmania Species (in vitro)
The in vitro activity of this compound has been assessed against the promastigote stage of Leishmania major, a causative agent of cutaneous leishmaniasis. These studies are part of a broader investigation into the antileishmanial potential of naphthylisoquinoline alkaloids. capes.gov.brmdpi.comdovepress.comnih.govasm.org
Antitrypanosomal Activity against Trypanosoma Species (in vitro)
This compound has been tested for its in vitro activity against Trypanosoma cruzi, the parasite that causes Chagas' disease. In one study, this compound displayed an IC50 value of 34.35 μM against the parasite. uga.edu For comparison, its activity against Trypanosoma brucei, the causative agent of African sleeping sickness, was also evaluated, showing an IC50 of 3.2 µM. researchgate.netnih.gov
Table 1: In vitro Antitrypanosomal Activity of this compound
| Parasite Species | IC50 (µM) |
| Trypanosoma cruzi | 34.35 |
| Trypanosoma brucei | 3.2 |
IC50: Half-maximal inhibitory concentration.
In vitro Antimicrobial Activities
The potential of this compound to inhibit the growth of bacteria and fungi has also been an area of scientific inquiry.
Antibacterial Efficacy (in vitro)
Studies have reported that this compound exhibits considerable antibacterial activity against Escherichia coli and Staphylococcus aureus at concentrations exceeding 200 μg/ml. researchgate.netsemanticscholar.orgnih.govtandfonline.com
Table 2: In vitro Antibacterial Activity of this compound
| Bacterial Species | Minimum Effective Concentration (μg/ml) |
| Escherichia coli | >200 |
| Staphylococcus aureus | >200 |
Antifungal Efficacy (in vitro)
Research indicates that this compound demonstrates significant antifungal inhibition. researchgate.netresearchgate.netnih.govpsu.edu The provided information highlights its activity but does not specify the fungal species tested or the quantitative measures of efficacy such as Minimum Inhibitory Concentration (MIC) values.
Other Reported In vitro Biological Effects (e.g., Antioxidant, Anti-inflammatory, Antiproliferative in specific cell lines)
While the broader class of naphthylisoquinoline alkaloids has been explored for a range of biological activities, specific data for this compound remains limited primarily to its antiproliferative action against protozoan parasites.
Antiproliferative Activity
Research has demonstrated the in vitro antiproliferative activity of this compound against the protozoan parasite Trypanosoma cruzi, the causative agent of Chagas disease. In one study, a loss of activity was noted with the demethylation at the C-6 position, as is the case for this compound, when compared to related compounds. uga.edu The compound exhibited moderate activity against the parasite. uga.edu
The half-maximal inhibitory concentration (IC₅₀), which measures the potency of a substance in inhibiting a specific biological or biochemical function, and the 50% cytotoxic concentration (CC₅₀) against mammalian cells were determined. uga.edu
| Organism/Cell Line | Activity Metric | Concentration (µM) | Reference |
|---|---|---|---|
| Trypanosoma cruzi | IC₅₀ | 34.35 | uga.edu |
| Mammalian Cells (for cytotoxicity) | CC₅₀ | 47.2 | uga.edu |
Antioxidant and Anti-inflammatory Effects
To date, specific in vitro studies detailing the antioxidant or anti-inflammatory properties of this compound have not been reported in the scientific literature. While related compounds and the general class of isoquinoline (B145761) alkaloids are known to possess such activities, dedicated experimental data for this compound is not currently available. ontosight.ai
Preliminary Studies on Molecular and Cellular Mechanisms of Action (in vitro)
The precise molecular and cellular mechanisms underlying the biological activity of this compound are yet to be fully elucidated.
There are currently no specific studies reported in the literature that investigate the direct inhibitory effects of this compound on particular enzymes.
Investigations into how this compound may modulate specific cellular signaling pathways have not been reported. While studies on other alkaloids have shown interactions with pathways such as NF-κB or MAPK, similar research has not been published for this compound. nih.govresearchgate.net
Structure Activity Relationship Sar Studies of Ancistrotanzanine C and Analogues
Influence of Stereochemistry on Biological Activity
Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical factor governing the biological activity of Ancistrotanzanine C and its analogues. nih.govnumberanalytics.com The fixed spatial orientation of these molecules dictates how they interact with their biological targets, with even minor changes in stereochemistry potentially leading to significant differences in potency and efficacy. nih.gov
Naphthylisoquinoline alkaloids possess multiple stereogenic centers and a biaryl axis that can be chirally configured, leading to various stereoisomers. This compound, isolated from Ancistrocladus tanzaniensis, features an S-configuration at the C-3 position of the isoquinoline (B145761) ring. bohrium.comnih.gov This configuration is a common characteristic of the "Ancistrocladaceae type" alkaloids found in this plant species, suggesting its importance for the observed biological activities. bohrium.com Studies on related naphthylisoquinolines have demonstrated the significance of this center; for instance, altering the C-3 configuration from S to R in certain analogues resulted in inactive compounds. uga.edu
The atropisomerism of the biaryl axis, which connects the naphthalene (B1677914) and isoquinoline moieties, also plays a pivotal role. This axis can exist in two stable, non-interconvertible rotational forms known as P (plus) and M (minus) atropisomers. Research on various naphthylisoquinoline analogues has shown that the atropisomeric configuration can profoundly affect biological activity. For example, in a series of compounds tested against Trypanosoma cruzi, the M-configured isomers were found to be the most active. uga.edu While the specific atropisomeric influence on this compound's activity requires further targeted study, the consistent stereochemical features found in naturally occurring active compounds underscore the strict structural requirements for their biological function. nih.gov
| Stereochemical Feature | Typical Configuration in Active Analogues | Significance |
| C-3 Center | S-configuration | Considered characteristic for the Ancistrocladaceae type; inversion to R can lead to loss of activity. bohrium.comuga.edu |
| Biaryl Axis (Atropisomerism) | M-configuration (in some series) | Can be a key determinant of potency against specific pathogens like T. cruzi. uga.edu |
| C-1 Center | R-configuration (in this compound) | Contributes to the overall 3D structure and target interaction. ontosight.ai |
Impact of Functional Groups on Biological Efficacy (e.g., Methoxy (B1213986), Hydroxyl)
The type, number, and position of functional groups on the aromatic rings of this compound and its analogues are key modulators of their biological activity. nih.gov These groups, primarily hydroxyl (-OH) and methoxy (-OCH3), influence the molecule's electronic properties, solubility, and ability to form hydrogen bonds with target enzymes or receptors. ashp.org
SAR studies reveal that subtle changes to these functional groups can lead to significant shifts in efficacy. A direct comparison between this compound and its naturally co-occurring analogue, ancistotectorine, highlights this dependency. uga.edu Both are 7,3'-coupled alkaloids with the same stereochemistry, but this compound possesses a hydroxyl group at the C-6 position, whereas ancistotectorine has a methoxy group at the same position. bohrium.comuga.edu In assays against Trypanosoma cruzi, this compound showed significantly reduced activity (IC50: 34.35 μM) compared to the more potent ancistotectorine (IC50: 10.2 μM). uga.edu This suggests that the presence of a methoxy group at C-6, rather than a hydroxyl group, is more favorable for activity against this specific parasite.
| Compound | C-6 Functional Group | Activity against T. cruzi (IC50) | Reference |
| Ancistotectorine | Methoxy (-OCH3) | 10.2 μM | uga.edu |
| This compound | Hydroxyl (-OH) | 34.35 μM | uga.edu |
Role of Different Coupling Types (e.g., 7,3'-coupled, 5,1'-coupled)
Naphthylisoquinoline alkaloids are classified based on the coupling position of the biaryl axis that links the naphthalene and isoquinoline units. This compound is a 7,3'-coupled alkaloid, meaning the bond is between the C-7 of the naphthalene ring and the C-3' of the isoquinoline ring. bohrium.comnih.gov The plant Ancistrocladus tanzaniensis is a rich source of diverse coupling types, including 5,1'-, 5,8'-, and the unique 5,3'-coupled alkaloids, providing an excellent platform for comparative SAR studies. bohrium.comacs.orgnih.gov
Research indicates that the coupling type is a fundamental determinant of biological activity. For instance, studies on the anti-trypanosomal activity of various natural analogues showed that many 5,1'-coupled compounds were largely inactive. uga.edu In contrast, certain 7,3'-coupled alkaloids, such as ancistotectorine, and 5,8'-coupled alkaloids, like ancistrotanzanine B, displayed moderate to good activity against protozoal pathogens. bohrium.comuga.edunih.gov
| Compound Name | Coupling Type | Reported Biological Activity | Reference(s) |
| This compound | 7,3'-coupled | Antiprotozoal activity | bohrium.comnih.gov |
| Ancistotectorine | 7,3'-coupled | Good antiplasmodial activity | bohrium.com |
| O-methylancistrocladinine | 5,1'-coupled | Generally lower or inactive against T. cruzi | uga.edu |
| Ancistrotanzanine A | 5,3'-coupled | Good activity against L. donovani and T. cruzi | acs.orgnih.gov |
| Ancistrotanzanine B | 5,8'-coupled | Good activity against L. donovani and T. cruzi | acs.orgnih.gov |
Comparative Analysis of Natural and Synthetic Analogues
Comparing the biological activities of naturally occurring analogues of this compound with those of synthetically modified compounds provides valuable SAR insights. Nature provides a library of closely related structures, while synthesis allows for the creation of novel derivatives designed to probe specific structural features.
The various alkaloids isolated from A. tanzaniensis, such as ancistrotanzanine A, ancistrotanzanine B, and ancistotectorine, serve as natural analogues. bohrium.comacs.org As discussed, these compounds differ in their coupling type or functional groups, and their comparative evaluation has been instrumental in building a preliminary SAR model. For example, the finding that the 7,3'-coupled ancistotectorine is more active against T. cruzi than this compound (due to a C-6 methoxy group) is a direct result of comparing these natural analogues. uga.edu
Synthetic chemistry offers a route to analogues that are not found in nature. Researchers have prepared simplified versions of naphthylisoquinolines to evaluate their antiprotozoal activities. acs.org Furthermore, the total synthesis of complex alkaloids, such as the directed synthesis of all four stereoisomers of the related N,C-coupled ancistrocladinium A, allows for a definitive assessment of the role of stereochemistry. researchgate.net Such synthetic analogues are crucial for confirming hypotheses derived from natural products and for optimizing the lead structure to enhance potency and reduce toxicity. The study of these non-natural derivatives helps to distinguish essential structural motifs from those that can be modified or simplified without loss of activity.
Computational Chemistry and Molecular Docking in SAR Elucidation
In recent years, computational chemistry and molecular docking have become powerful tools for elucidating the SAR of complex natural products like this compound. mdpi.com These in silico methods complement experimental studies by providing a molecular-level visualization of how these alkaloids interact with their biological targets.
Molecular docking simulations predict the preferred binding orientation and affinity of a ligand (e.g., this compound) within the active site of a target protein. nih.gov For instance, a computational study investigating potential inhibitors for the main protease of SARS-CoV-2 docked this compound and calculated its binding affinity, providing a quantitative measure of its potential interaction with the viral enzyme. siftdesk.org In another study targeting Leishmania donovani, the analogue Ancistrotanzanine B was identified as a potent inhibitor of squalene (B77637) synthase based on its excellent docking score. nih.gov
Beyond docking, other computational methods like three-dimensional quantitative structure-activity relationship (3D-QSAR) modeling are also employed. acs.org CoMSIA (Comparative Molecular Similarity Indices Analysis), a 3D-QSAR technique, has been used to build models for a dataset of antimalarial compounds that included this compound. acs.org These models can identify the key steric and electronic features across a series of molecules that correlate with high biological activity, guiding the design of new, more effective analogues. Density Functional Theory (DFT) calculations have also been used to evaluate the electronic properties of related alkaloids to better understand their reactivity and interaction potential. researchgate.net
| Compound | Target Protein | Computational Method | Finding/Prediction | Reference |
| This compound | SARS-CoV-2 Main Protease | Molecular Docking | Predicted binding affinity of -10.14 kcal/mol | siftdesk.org |
| Ancistrotanzanine B | Leishmania donovani Squalene Synthase | Molecular Docking | Lowest binding affinity (-9.83 kcal/mol), suggesting strong inhibition | nih.gov |
| This compound & Analogues | N/A (Antimalarial activity) | 3D-QSAR (CoMSIA) | Included in a model to correlate structure with antiplasmodial activity | acs.org |
Analytical and Spectroscopic Methodologies in Ancistrotanzanine C Research
Advanced Separation Techniques
The isolation of Ancistrotanzanine C from the East African liana Ancistrocladus tanzaniensis necessitates advanced separation methodologies to separate it from a complex mixture of other alkaloids and plant metabolites. mdpi.comnih.gov The primary technique employed for the purification of this compound is High-Performance Liquid Chromatography (HPLC). mdpi.comnih.gov
Preparative HPLC has been instrumental in obtaining pure samples of this compound, which are essential for unambiguous spectroscopic analysis and biological testing. researchgate.net The process typically involves initial extraction from the plant material, followed by repeated column chromatography to fractionate the extract and enrich the concentration of the target compound. researchgate.net The final purification is then achieved using preparative HPLC, which offers high resolution and efficiency in separating structurally similar alkaloids. researchgate.netscirp.org While specific details on the chromatographic conditions used for this compound are not extensively published, the separation of related naphthylisoquinoline alkaloids often utilizes reversed-phase columns with gradient elution systems, typically involving mixtures of acetonitrile (B52724) and water with additives like formic acid or trifluoroacetic acid to improve peak shape and resolution.
High-Resolution Spectroscopic Techniques for Characterization
The definitive structural elucidation of this compound was accomplished through a combination of high-resolution spectroscopic methods. mdpi.comnih.gov These techniques provide detailed information about the molecule's connectivity, stereochemistry, and elemental composition.
Nuclear Magnetic Resonance (NMR) Spectroscopy has been a cornerstone in determining the intricate structure of this compound. nih.govresearchgate.net A suite of NMR experiments is typically employed:
¹H NMR (Proton NMR): This provides information on the chemical environment of hydrogen atoms in the molecule, including their number, type, and proximity to one another.
¹³C NMR (Carbon-13 NMR): This technique identifies the different carbon environments within the molecule, revealing the carbon skeleton. researchgate.net
2D NMR Techniques:
COSY (Correlation Spectroscopy): Establishes proton-proton couplings, helping to identify adjacent protons within a spin system.
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, which is crucial for assembling the different fragments of the molecule.
NOESY (Nuclear Overhauser Effect Spectroscopy): Detects through-space interactions between protons that are close to each other, providing critical information for determining the relative stereochemistry of the molecule. researchgate.net
High-Resolution Mass Spectrometry (HRMS) , particularly High-Resolution Electrospray Ionization Mass Spectrometry (HREIMS), has been used to determine the exact mass of this compound. researchgate.net This allows for the calculation of its elemental formula with high accuracy, which is a fundamental step in the characterization of a new compound. researchgate.net
The following table summarizes the key spectroscopic data used in the characterization of this compound and related compounds.
| Spectroscopic Technique | Information Obtained |
| ¹H NMR | Provides data on the chemical shift and coupling constants of protons, revealing the electronic environment and connectivity of hydrogen atoms. |
| ¹³C NMR | Determines the chemical shifts of carbon atoms, offering insight into the carbon framework of the molecule. |
| COSY | Identifies proton-proton spin coupling networks, helping to establish the sequence of protons in molecular fragments. |
| HSQC | Correlates each proton with its directly attached carbon atom, aiding in the assignment of both ¹H and ¹³C NMR spectra. |
| HMBC | Reveals long-range (2-3 bond) correlations between protons and carbons, essential for connecting different structural fragments and establishing the overall molecular structure. |
| NOESY | Detects through-space correlations between protons, which is vital for determining the three-dimensional structure and relative stereochemistry of the molecule. researchgate.net |
| HR-MS (HREIMS) | Provides the high-accuracy mass of the molecular ion, allowing for the unambiguous determination of the elemental formula. researchgate.net |
| Circular Dichroism (CD) | Used to determine the absolute stereochemistry of the molecule by comparing the experimental CD spectrum with that of known compounds or with quantum chemical calculations. nih.gov |
Method Development for Detection and Quantification in Biological/Complex Matrices (for research purposes)
For research purposes, such as pharmacokinetic or metabolic studies, the development of sensitive and selective analytical methods for the detection and quantification of this compound in biological matrices like plasma, serum, or tissue homogenates is essential. While specific validated bioanalytical methods for this compound have not been detailed in the available literature, established methodologies for other alkaloids, particularly naphthylisoquinoline alkaloids, provide a strong framework for its potential analysis. mdpi.comnih.gov
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the quantification of small molecules in complex biological samples due to its high sensitivity, selectivity, and speed. bioanalysis-zone.com A hypothetical LC-MS/MS method for this compound would likely involve the following steps:
Sample Preparation: This is a critical step to remove proteins and other interfering substances from the biological matrix. Common techniques include:
Protein Precipitation (PPT): A simple and rapid method where an organic solvent like acetonitrile or methanol (B129727) is added to the sample to precipitate proteins.
Liquid-Liquid Extraction (LLE): This technique separates the analyte from the matrix based on its solubility in two immiscible liquid phases. It can provide a cleaner extract than PPT. nih.gov
Solid-Phase Extraction (SPE): This method uses a solid sorbent to selectively retain the analyte while interferences are washed away, often resulting in the cleanest samples.
Chromatographic Separation: Ultra-High-Performance Liquid Chromatography (UHPLC) is often preferred for its speed and resolution. A C18 or a pentafluorophenyl (PFP) column could be suitable for separating this compound from its potential metabolites and other endogenous compounds. scirp.orgnih.gov A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with formic acid and/or ammonium (B1175870) formate) and an organic solvent (e.g., acetonitrile or methanol) would likely be employed. nih.gov
Mass Spectrometric Detection: Detection would be performed using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This involves selecting a specific precursor ion (the molecular ion of this compound) and then monitoring for a specific product ion that is formed upon fragmentation. This highly selective detection method minimizes interference from the complex biological matrix. nih.gov An internal standard, a structurally similar compound added at a known concentration to all samples and standards, would be used to ensure accuracy and precision.
The table below outlines a potential framework for a bioanalytical method for this compound, based on established methods for other alkaloids. nih.gov
| Method Step | Potential Approach |
| Analyte | This compound |
| Internal Standard (IS) | A structurally similar, stable isotope-labeled version of this compound or another naphthylisoquinoline alkaloid not present in the sample. |
| Biological Matrix | Plasma, serum, or tissue homogenate. |
| Sample Preparation | Liquid-Liquid Extraction with an organic solvent like diethyl ether or a mixture of ethyl acetate (B1210297) and n-hexane. nih.gov |
| Chromatography | UHPLC with a C18 or PFP column. scirp.orgnih.gov |
| Mobile Phase | Gradient elution using a mixture of water with 0.1% formic acid and acetonitrile. nih.gov |
| Ionization | Positive Electrospray Ionization (ESI+). |
| Detection Mode | Multiple Reaction Monitoring (MRM). nih.gov |
| Quantification | Based on the peak area ratio of the analyte to the internal standard, plotted against a calibration curve prepared in the same biological matrix. |
Broader Context and Future Research Trajectories for Ancistrotanzanine C
Role of Ancistrotanzanine C in Phytochemistry and Chemotaxonomy
The study of plant-derived chemical compounds, or phytochemistry, plays a crucial role in the field of chemotaxonomy, which uses chemical constituents to classify and understand the relationships between plants. This compound, as a specific type of naphthylisoquinoline alkaloid, serves as a significant chemical marker for its source, Ancistrocladus tanzaniensis. bohrium.comnaturalis.nl
Naphthylisoquinoline alkaloids are broadly categorized based on their stereochemistry and substitution patterns. This compound is classified as an "Ancistrocladaceae-type" alkaloid. This classification is defined by two key structural features: an S-configuration at the C-3 position of the isoquinoline (B145761) ring and the presence of an oxygen group at the C-6 position. bohrium.com
The presence of this compound and other related "Ancistrocladaceae-type" compounds in A. tanzaniensis establishes a distinct chemotaxonomic link to other Ancistrocladus species found in East Africa and Southeast Asia, which typically produce these types of alkaloids. rsc.orgscite.ai This contrasts sharply with the alkaloid profiles of Ancistrocladus species from West Africa and the related Dioncophyllaceae family, which exclusively produce "Dioncophyllaceae-type" alkaloids (R-configuration at C-3 and no oxygen at C-6). rsc.orgscite.ai Central African species often present a mix of Ancistrocladaceae-type, Dioncophyllaceae-type, and hybrid-type alkaloids. rsc.orgresearchgate.net
Therefore, the identification of this compound within A. tanzaniensis is not just the discovery of a new molecule, but also a key piece of data that helps to map the evolutionary and geographical relationships within the Ancistrocladus genus based on distinct patterns of secondary metabolite production. researchgate.netresearchgate.net
Challenges and Opportunities in the Synthesis of Naphthylisoquinoline Alkaloids
The laboratory synthesis of naphthylisoquinoline alkaloids like this compound presents significant challenges for organic chemists, primarily centered on the controlled construction of the biaryl axis that connects the naphthalene (B1677914) and isoquinoline portions of the molecule.
Challenges:
Stereoselective Biaryl Bond Formation: The key challenge is forming the C-C bond between the two aromatic systems (a 7,3'-linkage in the case of this compound) with precise control over the axial chirality. acs.org The rotation around this bond is often hindered by the presence of bulky chemical groups, leading to stable rotational isomers (atropisomers) that can have different biological activities.
Steric Hindrance: As the number and size of substituents around the biaryl axis increase, the chemical reactions to form this bond become less efficient, often resulting in low yields.
Multi-step Complexity: The total synthesis of these alkaloids involves numerous steps, requiring careful planning and execution to build the complex carbocyclic and heterocyclic frameworks with the correct functionalities and stereocenters.
Opportunities:
Novel Synthetic Methodologies: The difficulties associated with these syntheses drive the development of new chemical reactions. Modern methods such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki coupling) and intramolecular strategies are being refined to create the challenging biaryl bond more efficiently.
Modular Approaches: New strategies are emerging that allow for the modular construction of the alkaloid scaffold. For example, a three-component Catellani reaction followed by a gold-catalyzed cyclization has been reported as a novel method for building the tetrahydroisoquinoline core, which could be adapted for the synthesis of this compound and its analogues.
Access to Analogues: Successfully developing a synthetic route to this compound would not only confirm its structure but also open the door to producing analogues that are not found in nature. This would enable a deeper exploration of its structure-activity relationships.
Directions for Further Mechanistic Investigations at the Molecular Level (in vitro)
Initial biological screenings have shown that this compound and its co-occurring alkaloids possess antiprotozoal properties, having been evaluated against the pathogens responsible for malaria, leishmaniasis, and Chagas' disease. nih.govresearchgate.net Specifically, this compound was found to be active against Leishmania donovani, the parasite that causes leishmaniasis, while showing weak or no cytotoxicity in initial tests. bohrium.com
These preliminary findings suggest several clear directions for future in vitro mechanistic studies:
Target Identification in Leishmania donovani: The primary goal would be to identify the specific molecular target(s) of this compound within the Leishmania parasite. This could involve affinity chromatography using the compound as a bait to pull down its binding partners or computational docking studies to predict interactions with known parasitic enzymes.
Enzyme Inhibition Assays: Based on the activity of other natural products, this compound could be tested for its ability to inhibit key enzymes essential for the parasite's survival, such as topoisomerases, kinases, or proteases.
Cellular Process Disruption: In vitro studies could investigate how this compound affects fundamental cellular processes in the parasite. This includes examining its impact on DNA replication, protein synthesis, cell division, and the integrity of the parasite's membrane.
Mechanism of Action Studies: Techniques like flow cytometry and Western blotting, which have been used to study other natural products, could be employed to determine if this compound induces programmed cell death (apoptosis) in the parasites and to identify the specific cellular signaling pathways involved. ontosight.ai
Potential for Derivatization to Explore Novel Structural Diversity
The chemical structure of this compound offers several functional groups that are amenable to chemical modification, or derivatization. This process is a cornerstone of medicinal chemistry, used to create a library of related compounds (analogues) to explore structure-activity relationships (SAR) and potentially improve the potency, selectivity, or metabolic properties of the original molecule. up.ac.zamdpi.com
Key sites on the this compound molecule for derivatization include:
The Phenolic Hydroxyl Group: The hydroxyl (-OH) group on the naphthalene ring is a prime site for modifications such as methylation, acylation, or glycosylation.
The Methoxy (B1213986) Groups: The methoxy (-OCH3) groups can be selectively demethylated to yield new hydroxyl groups, which can then be further modified.
The Secondary Amine: The nitrogen atom in the isoquinoline ring is a secondary amine, which can be N-methylated or functionalized with other alkyl or acyl groups. The isolation of O,N-dimethylancistrocladine alongside this compound demonstrates that N-methylation is a naturally occurring modification. researchgate.net
By systematically creating a series of derivatives and testing their antileishmanial activity, researchers could identify which parts of the molecule are essential for its biological effect. This knowledge is crucial for designing more potent and specific compounds.
Integration of Omics Technologies in Alkaloid Research
The field of natural product research is being transformed by "omics" technologies, which allow for the large-scale study of biological molecules. frontiersin.orgmdpi.com These approaches could be powerfully applied to the study of this compound and its biosynthesis in Ancistrocladus tanzaniensis.
Genomics and Transcriptomics: Sequencing the genome and transcriptome (the set of all RNA transcripts) of A. tanzaniensis could lead to the identification of the genes and enzymes responsible for producing naphthylisoquinoline alkaloids. frontiersin.org Specifically, researchers could pinpoint the polyketide synthases (PKS) and other tailoring enzymes that construct the unique 7,3'-coupled scaffold of this compound. researchgate.net
Proteomics: This technology focuses on identifying the full set of proteins in the plant. Proteomic analysis could confirm the expression of the biosynthetic enzymes predicted by genomics and transcriptomics and help understand how their activity is regulated. frontiersin.org
Metabolomics: By analyzing the complete set of small-molecule metabolites, researchers can create a detailed chemical inventory of A. tanzaniensis. mdpi.com This would reveal the full diversity of naphthylisoquinoline alkaloids present in the plant, uncover previously unknown minor compounds, and provide insights into the biosynthetic pathways that connect them.
Integrating these omics datasets would provide a holistic view of how this compound is produced, regulated, and stored in the plant, paving the way for metabolic engineering applications to increase its yield or produce novel derivatives in heterologous systems like yeast or bacteria.
Prospects for Lead Compound Development (Pre-clinical, non-human focus)
A "lead compound" in drug discovery is a molecule that shows promising biological activity and serves as the starting point for optimization into a potential drug candidate. up.ac.zamdpi.comscirp.org this compound, with its demonstrated in vitro activity against Leishmania donovani and low initial cytotoxicity, represents an early-stage hit with the potential to be advanced into a lead compound for antileishmanial drug development. bohrium.commdpi.com
The path forward would involve a structured, non-human, pre-clinical development program:
Hit-to-Lead Optimization: This phase would leverage the derivatization strategies outlined in section 9.4. A focused library of this compound analogues would be synthesized and screened to establish a clear structure-activity relationship (SAR). The goal is to identify an optimized lead compound with enhanced potency against the parasite and high selectivity (i.e., minimal effect on mammalian cells). mdpi.com
In Vivo Efficacy Studies: The optimized lead compound would be tested in animal models of leishmaniasis (e.g., in rodents). These studies are critical to determine if the in vitro activity translates into a therapeutic effect in a living organism.
Early Toxicology and Pharmacokinetic Profiling: Alongside efficacy studies, the lead compound would undergo preliminary toxicology screening in animal models to identify any potential liabilities and to determine a no-observed-adverse-effect level (NOAEL). Pharmacokinetic studies would assess how the compound is absorbed, distributed, metabolized, and excreted (ADME), which are critical properties for any potential drug.
Successful navigation of these pre-clinical stages could validate the naphthylisoquinoline scaffold of this compound as a viable starting point for the development of new antileishmanial therapies.
Q & A
Basic: What methodologies are recommended for the structural elucidation of Ancistrotanzanine C?
Answer: this compound’s structure is determined via a combination of spectroscopic techniques (e.g., NMR for stereochemical analysis, mass spectrometry for molecular weight confirmation) and X-ray crystallography for absolute configuration verification. Key steps include isolating the compound from Ancistrocladus tanzaniensis and comparing spectral data with related naphthylisoquinoline alkaloids . For novel analogs, ensure purity via HPLC and provide full spectroscopic datasets in supplementary materials .
Basic: How should researchers design initial bioactivity screening for this compound?
Answer: Prioritize in vitro assays against pathogens relevant to its known antimalarial (e.g., Plasmodium falciparum K1 strain) and antitrypanosomal (e.g., Trypanosoma brucei rhodesiense) activities. Use standardized protocols like microplate dilution assays with controls (e.g., chloroquine for malaria) and report IC₅₀ values with statistical confidence intervals . Include dose-response curves and cytotoxicity assays against mammalian cells to assess selectivity .
Advanced: How can contradictory bioactivity data for this compound across studies be resolved?
Answer: Contradictions may arise from variations in assay conditions (e.g., parasite strain differences, solvent effects). Address this by:
- Replicating experiments under identical protocols.
- Validating compound purity and stability (e.g., via HPLC post-assay).
- Applying multivariate statistical analysis to identify confounding variables (e.g., temperature, incubation time) .
Cross-reference raw data from primary literature and perform meta-analyses where possible .
Advanced: What synthetic strategies are feasible for this compound analogs to explore structure-activity relationships (SAR)?
Answer: Use retrosynthetic analysis to identify key coupling sites (e.g., 5,1′ or 7,3′ positions). Opt for asymmetric catalysis to replicate stereochemistry, and validate synthetic intermediates via circular dichroism (CD) spectroscopy. Compare bioactivity of synthetic analogs with natural isolates to infer pharmacophoric motifs .
Basic: What purification techniques are optimal for isolating this compound from plant extracts?
Answer: Combine column chromatography (e.g., silica gel, Sephadex LH-20) with TLC-guided fractionation. For scale-up, use preparative HPLC with a C18 column and isocratic elution (MeOH/H₂O). Monitor purity via UV-Vis at λmax ≈ 280 nm, characteristic of naphthylisoquinolines .
Advanced: How can computational modeling enhance SAR studies of this compound?
Answer: Employ molecular docking (e.g., AutoDock Vina) to predict binding interactions with target enzymes (e.g., Plasmodium topoisomerase II). Validate predictions with mutagenesis studies or surface plasmon resonance (SPR) for binding affinity quantification. Use QSAR models to prioritize analogs for synthesis .
Basic: What are best practices for literature reviews on this compound?
Answer: Use databases like SciFinder and Reaxys with keywords “naphthylisoquinoline alkaloids” and “Ancistrocladus.” Filter for primary sources (e.g., Journal of Natural Products) and track citations via Web of Science. Critically appraise methods sections for reproducibility (e.g., solvent systems, assay protocols) .
Advanced: How to investigate synergistic effects of this compound with existing antiparasitic drugs?
Answer: Design combination assays using fixed-ratio methods (e.g., Chou-Talalay). Calculate combination indices (CI) to classify synergy (CI < 1), antagonism (CI > 1), or additive effects. Validate with in vivo models (e.g., murine malaria) and pharmacokinetic studies to assess co-administration viability .
Advanced: What analytical methods quantify this compound in complex matrices (e.g., plant extracts)?
Answer: Develop a validated UPLC-MS/MS method with deuterated internal standards. Optimize ion-pairing reagents (e.g., formic acid) for ionization efficiency. Report limits of detection (LOD), recovery rates, and matrix effect corrections .
Basic: What botanical characteristics of Ancistrocladus tanzaniensis are critical for compound yield optimization?
Answer: Document plant collection parameters (geography, season, plant part used). Correlative studies between alkaloid content and environmental factors (e.g., soil pH, rainfall) can guide cultivation strategies. Preserve voucher specimens for taxonomic verification .
Advanced: How to evaluate this compound’s in vivo pharmacokinetics and toxicity?
Answer: Use rodent models to assess bioavailability (e.g., oral vs. intravenous administration). Monitor plasma concentrations via LC-MS and calculate PK parameters (t½, AUC). For toxicity, conduct histopathological exams and serum biomarker analysis (e.g., ALT, creatinine) .
Advanced: What molecular techniques can elucidate this compound’s biosynthetic pathway?
Answer: Employ transcriptomic sequencing of A. tanzaniensis to identify candidate genes (e.g., P450 monooxygenases). Validate via heterologous expression in E. coli or yeast. Use <sup>13</sup>C-labeled precursors and NMR tracing to map metabolic flux .
Basic: How to assess this compound’s stability under varying storage conditions?
Answer: Conduct accelerated stability studies (40°C/75% RH) and monitor degradation via HPLC. Identify degradation products using high-resolution MS and assess bioactivity retention. Store lyophilized samples at -80°C with desiccants .
Advanced: What mechanistic studies clarify this compound’s resistance profile in parasites?
Answer: Generate drug-resistant parasite lines via gradual exposure. Perform whole-genome sequencing to identify mutations (e.g., in target enzymes). Validate resistance mechanisms using CRISPR-Cas9 knock-in models .
Basic: How is Ancistrocladus tanzaniensis taxonomically distinguished from related species?
Answer: Use morphological markers (leaf arrangement, flower morphology) and DNA barcoding (ITS, rbcL sequences). Cross-reference with herbarium databases (e.g., Kew Gardens) and publish voucher specimens in recognized repositories .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
